11-Methyl-4b,5,6,7,8,9,9a,10-octahydro-6,9-epiminobenzo[a]azulen-10-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyl-4b,5,6,7,8,9,9a,10-octahydro-6,9-epiminobenzo[a]azulen-10-ol typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:
Formation of the Azulene Ring System: The azulene ring system can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Epimino Group: The nitrogen-containing epimino group is introduced through nucleophilic substitution reactions.
Methylation: The methyl group is added using methylating agents under controlled conditions.
Hydrogenation: The final step involves hydrogenation to achieve the desired octahydro configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
11-Methyl-4b,5,6,7,8,9,9a,10-octahydro-6,9-epiminobenzo[a]azulen-10-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the ring system.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, water
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
11-Methyl-4b,5,6,7,8,9,9a,10-octahydro-6,9-epiminobenzo[a]azulen-10-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 11-Methyl-4b,5,6,7,8,9,9a,10-octahydro-6,9-epiminobenzo[a]azulen-10-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
4,7-Methanoazulene: Another compound with a similar azulene ring system but different substituents.
1-Phenanthrenecarboxylic acid: Shares some structural similarities but differs in functional groups and overall configuration.
Uniqueness
11-Methyl-4b,5,6,7,8,9,9a,10-octahydro-6,9-epiminobenzo[a]azulen-10-ol is unique due to its specific combination of fused ring systems and the presence of an epimino group
Properties
CAS No. |
51805-82-4 |
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Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
(2S,3R,10S)-15-methyl-15-azatetracyclo[10.2.1.02,10.04,9]pentadeca-4,6,8-trien-3-ol |
InChI |
InChI=1S/C15H19NO/c1-16-9-6-7-13(16)14-12(8-9)10-4-2-3-5-11(10)15(14)17/h2-5,9,12-15,17H,6-8H2,1H3/t9?,12-,13?,14+,15+/m1/s1 |
InChI Key |
GRQXEJOBDLWUGQ-HJBRBHBJSA-N |
Isomeric SMILES |
CN1C2CCC1[C@@H]3[C@H](C2)C4=CC=CC=C4[C@@H]3O |
Canonical SMILES |
CN1C2CCC1C3C(C2)C4=CC=CC=C4C3O |
Origin of Product |
United States |
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